molecular formula C13H9ClF5N3O B3572046 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide

Cat. No. B3572046
M. Wt: 353.67 g/mol
InChI Key: AHHKJWJIIRTNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound contains several functional groups including a pyrazole ring, a trifluoromethyl group, and a difluorophenyl group. The trifluoromethyl group is a common functional group in many pharmaceuticals and agrochemicals due to its unique physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazole ring. The trifluoromethyl group is known to have a significant electronegativity, which could influence the overall structure and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the trifluoromethyl and difluorophenyl groups. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl and difluorophenyl groups. For example, the trifluoromethyl group is known to significantly affect the polarity, lipophilicity, and metabolic stability of compounds .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many trifluoromethyl-containing compounds are used in pharmaceuticals and exhibit a range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its intended use. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. Given the widespread use of trifluoromethyl-containing compounds in pharmaceuticals and agrochemicals, there could be significant interest in developing new derivatives and exploring their biological activities .

properties

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF5N3O/c1-6-11(14)12(13(17,18)19)21-22(6)5-10(23)20-9-3-2-7(15)4-8(9)16/h2-4H,5H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHKJWJIIRTNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide
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2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide
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2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide
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2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide
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2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide

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